Scandium(III) Sulfate Octahydrate

Beschreibung

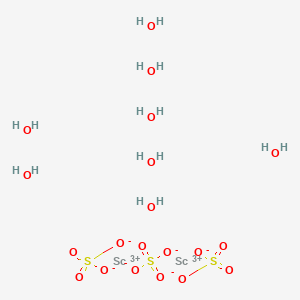

Structure

2D Structure

Eigenschaften

IUPAC Name |

scandium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Sc/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFPHDQBGRYWBM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200770 | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52788-54-2 | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052788542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Routes

Scandium(III) sulfate (B86663) can be synthesized through the reaction of scandium oxide (Sc₂O₃) with sulfuric acid (H₂SO₄). docbrown.info The resulting aqueous solution is then typically subjected to crystallization to obtain the hydrated form.

Reaction Equation: Sc₂O₃(s) + 3H₂SO₄(aq) → Sc₂(SO₄)₃(aq) + 3H₂O(l) docbrown.info

The octahydrate, Sc₂(SO₄)₃·8H₂O, is the most commonly isolated stable hydrate. webqc.org

Analytical Techniques for Characterization

Several analytical techniques are employed to characterize Scandium(III) Sulfate Octahydrate:

X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure and phase purity of the compound. researchgate.netresearchgate.net

Thermal Analysis (TG/DTA/DSC): Thermogravimetric analysis (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the hydrate, identifying dehydration steps and the formation of intermediate compounds and the final oxide product. kirj.eeiaea.org

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of sulfate ions and water molecules and provides information about their coordination environment. researchgate.net

Crystallographic and Solid State Structural Investigations

Crystal Structure Determination of Scandium(III) Sulfate (B86663) Octahydrate and Related Compounds

The precise determination of the crystal structure of Scandium(III) Sulfate Octahydrate through single-crystal X-ray diffraction has yet to be reported in widespread literature. Nevertheless, significant insights can be gleaned from the well-documented structures of other scandium sulfate hydrates and complexes.

While the unit cell parameters and space group for Sc₂(SO₄)₃·8H₂O remain elusive, data for other scandium sulfate compounds provide a foundational understanding of the structural possibilities. For instance, Scandium(III) Sulfate Pentahydrate, Sc₂(SO₄)₃·5H₂O, crystallizes in the triclinic space group P-1. Its unit cell parameters have been determined as a = 5.6315(5) Å, b = 11.5536(11) Å, c = 10.9469(9) Å, α = 90.49(2)°, β = 99.41(2)°, and γ = 89.63(2)° researchgate.net.

In contrast, more complex scandium sulfates exhibit different crystal systems and space groups. For example, (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O is trigonal with the space group R3, and [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O is monoclinic with the space group P2₁/c researchgate.net. These variations highlight the influence of constituent ions and molecules on the resulting crystal lattice.

Interactive Data Table: Unit Cell Parameters of Selected Scandium Sulfate Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Sc₂(SO₄)₃·5H₂O | Triclinic | P-1 | 5.6315 | 11.5536 | 10.9469 | 90.49 | 99.41 | 89.63 |

| (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O | Trigonal | R3 | 19.3143 | 19.3143 | 9.5416 | 90 | 90 | 120 |

| [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O | Monoclinic | P2₁/c | 5.1125 | 10.3803 | 23.739 | 90 | 94.52 | 90 |

Note: Data for Sc₂(SO₄)₃·8H₂O is not available.

In scandium sulfate hydrates, the crystal lattice is stabilized by a network of intramolecular and intermolecular interactions. The primary intramolecular forces are the ionic bonds between the Sc³⁺ cations and the sulfate (SO₄²⁻) anions. The scandium ion typically exhibits octahedral coordination, surrounded by oxygen atoms from both sulfate groups and water molecules webqc.org.

Polymorphism and Phase Transitions in Scandium Sulfate Systems

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in sulfate compounds. While specific studies on the polymorphism of this compound are scarce, research on related systems provides valuable insights.

Studies on ammonium scandium sulfate, for instance, have revealed the existence of polytypic modifications. These are variations in the stacking sequence of structurally compatible layers. Such polytypism can lead to different physical and chemical properties even though the fundamental chemical composition remains the same. The identification of these forms often requires detailed analysis of X-ray diffraction patterns.

Hydrated scandium sulfates, including the octahydrate, exhibit characteristic thermal decomposition patterns. Generally, heating leads to a stepwise loss of water molecules webqc.org. The specific temperatures at which these dehydration steps occur can be indicative of the different bonding environments of the water molecules (coordinated vs. lattice). The anhydrous scandium sulfate ultimately decomposes at higher temperatures to form scandium oxide. The mechanisms of these phase transitions involve the breaking of hydrogen bonds and the reorganization of the crystal lattice as water is removed.

Comparative Structural Analysis with Other Inorganic Scandium(III) Salts and Rare Earth Analogs

A comparative analysis of this compound with other inorganic scandium salts and the sulfates of other rare earth elements offers a broader perspective on its structural chemistry.

For instance, the coordination number of the metal ion in hydrated rare-earth sulfates is often 8 or 9. In contrast, scandium frequently displays a coordination number of 6, forming octahedral complexes, although higher coordination numbers are possible. This preference for a lower coordination number is a direct consequence of its smaller ionic size.

Interactive Data Table: Ionic Radii of Scandium and Selected Rare Earth Elements (Coordination Number 6)

| Element | Ionic Radius (Å) |

| Scandium (Sc³⁺) | 0.745 |

| Yttrium (Y³⁺) | 0.900 |

| Lanthanum (La³⁺) | 1.032 |

| Lutetium (Lu³⁺) | 0.861 |

The structural chemistry of scandium(III) salts is also influenced by the nature of the anion. In sulfates, the tetrahedral sulfate ion can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a variety of one-, two-, or three-dimensional structures. This versatility, combined with the hydrogen bonding capabilities of the water of hydration, contributes to the rich and complex structural landscape of scandium sulfates.

Thermal Decomposition and Phase Transitions

Stepwise Thermal Decomposition Process

The thermal decomposition of rare earth sulfate (B86663) hydrates, including scandium(III) sulfate octahydrate, typically occurs in a series of steps upon heating. kirj.eeiaea.org

Dehydration: The initial stage involves the loss of water molecules. This dehydration can occur in one or more steps, with the formation of lower hydrates as intermediates. webqc.orgkirj.ee For many rare earth sulfates, the dehydration process begins at around 380 K. kirj.ee

Formation of Oxysulfate: Following complete dehydration, the anhydrous scandium sulfate decomposes at higher temperatures to form an intermediate oxysulfate. kirj.eeiaea.org

Formation of Oxide: The final step is the decomposition of the oxysulfate to form the stable scandium oxide (Sc₂O₃). kirj.eeiaea.org

Identification of Intermediates and Final Products

The intermediates and final product of the thermal decomposition of this compound are:

Intermediate Hydrates: Lower hydrates of scandium sulfate may form during the initial heating stages. kirj.ee

Anhydrous Scandium Sulfate (Sc₂(SO₄)₃): This is formed after all water of hydration has been removed. webqc.org

Scandium Oxysulfate: An intermediate phase formed at elevated temperatures. iaea.org

Scandium Oxide (Sc₂O₃): The final, stable product of thermal decomposition. docbrown.infoiaea.org

Synthesis and Controlled Preparation Methodologies

Wet Chemical Synthesis Routes (e.g., Hydrothermal Synthesis)

Wet chemical methods are commonly employed for the synthesis of scandium sulfate (B86663) compounds. Among these, hydrothermal synthesis stands out as a versatile technique for producing crystalline materials from aqueous solutions under elevated temperature and pressure.

Hydrothermal synthesis offers several advantages, including the ability to control crystal size and morphology by varying reaction parameters such as temperature, pressure, and reactant concentrations. For instance, a novel inorganic/organic hybrid of scandium sulfate, (H₂en)Sc₂(SO₄)₄·(H₂O)₀.₇₂, has been synthesized using a hydrothermal method. osti.gov In this process, scandium ions are bridged by sulfate groups to form a layered structure. osti.gov While this specific example is a hybrid material, the underlying principles of hydrothermal synthesis are applicable to the direct synthesis of scandium(III) sulfate hydrates. The technique allows for the formation of well-defined crystalline structures directly from a solution containing scandium and sulfate ions. osti.govresearchgate.net

Another approach within wet chemical synthesis involves the reaction of a scandium source, such as scandium oxide (Sc₂O₃), with sulfuric acid. The resulting solution, upon concentration and cooling, can yield crystals of scandium(III) sulfate octahydrate. The precise control of pH and temperature during this process is crucial for maximizing yield and purity.

Crystallization and Recrystallization Techniques for High Purity

Crystallization is a fundamental purification step in the production of this compound. mt.comlibretexts.org The goal is to generate a supersaturated solution from which the pure compound will crystallize, leaving impurities behind in the solvent. mt.comlibretexts.org

Key Crystallization Methods:

Cooling Crystallization: This technique is suitable for systems where the solubility of the scandium salt significantly decreases with a decrease in temperature. mt.com A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization. libretexts.org While effective in producing larger crystals, it may result in lower yields for some scandium compounds. For example, cooling crystallization of ammonium scandium hexafluoride yielded less than 50% at 1 °C. researchgate.net

Antisolvent Crystallization: This method involves the addition of a miscible solvent in which the desired compound is insoluble (an antisolvent) to a solution of the compound. mt.com This reduces the solubility of the scandium salt and induces precipitation. Antisolvent crystallization using ethanol has demonstrated high recovery rates of over 98% for ammonium scandium hexafluoride. researchgate.net However, this method can produce very small crystals due to the high supersaturation generated. researchgate.net

Evaporative Crystallization: In this method, the solvent is slowly evaporated from the solution, increasing the concentration of the solute and leading to crystallization. diva-portal.org

Recrystallization is a subsequent purification step where the initially formed crystals are redissolved in a fresh, hot solvent and then re-crystallized. mt.comlibretexts.org This process is highly effective in removing occluded and surface-adsorbed impurities, leading to a product of significantly higher purity. The choice of solvent is critical and should be one in which the this compound is highly soluble at high temperatures and sparingly soluble at low temperatures.

The effectiveness of these techniques is often evaluated based on the final crystal size distribution (CSD), yield, and purity of the product. Seeding, the introduction of small crystals of the pure compound to the supersaturated solution, can be employed to control the CSD and promote crystal growth over nucleation. diva-portal.org

| Crystallization Technique | Principle | Advantages | Disadvantages |

| Cooling Crystallization | Decreasing temperature to reduce solubility and induce crystallization. mt.com | Can produce larger, well-defined crystals. researchgate.net | May result in lower yields for some compounds. researchgate.net |

| Antisolvent Crystallization | Adding a miscible antisolvent to reduce solubility and cause precipitation. mt.com | High recovery rates. researchgate.net | Can produce very small crystals. researchgate.net |

| Evaporative Crystallization | Removing the solvent to increase solute concentration and induce crystallization. diva-portal.org | Effective for solutes with temperature-insensitive solubility. | Can be energy-intensive. |

Purification Strategies for this compound

Achieving high-purity this compound often requires a multi-step purification strategy to remove various impurities that may be present in the initial scandium-containing solutions. These impurities can include other rare earth elements, as well as transition metals like iron and titanium. researchgate.net

Common Purification Techniques:

Solvent Extraction: This is a widely used hydrometallurgical technique for the separation and purification of scandium. nih.gov It involves the use of an organic extractant that selectively binds with scandium ions, transferring them from the aqueous phase to the organic phase. nih.govacs.org The scandium can then be stripped from the organic phase using an acidic solution to yield a purified scandium solution. nih.govacs.orgnih.gov For instance, newly synthesized amic acid extractants have shown high selectivity for scandium(III) in sulfate solutions. nih.govacs.orgnih.gov

Ion Exchange: This method utilizes resins with functional groups that have a high affinity for scandium ions. mdpi.com As the scandium-containing solution passes through the ion-exchange column, scandium ions are adsorbed onto the resin, while impurities pass through. The scandium can then be eluted from the resin using a suitable stripping agent. mdpi.com Anion-exchange resins can be effective as scandium forms stable anionic complexes in sulfate media. mdpi.com

Precipitation: Selective precipitation can be used to remove certain impurities. By carefully controlling the pH of the solution, some metal hydroxides can be precipitated while scandium remains in solution. However, co-precipitation of scandium can be a challenge. nih.gov

The purified scandium sulfate solution obtained from these processes can then be subjected to crystallization and recrystallization, as described in the previous section, to produce high-purity this compound. The choice and sequence of purification steps depend on the nature and concentration of impurities in the starting material.

| Purification Technique | Principle | Key Features |

| Solvent Extraction | Selective transfer of scandium ions from an aqueous to an organic phase using an extractant. nih.govacs.org | High selectivity and capacity. nih.gov Allows for continuous operation. |

| Ion Exchange | Adsorption of scandium ions onto a solid resin with specific functional groups. mdpi.com | High purification factors can be achieved. Effective for removing trace impurities. |

| Selective Precipitation | Removal of impurities as insoluble precipitates by adjusting solution conditions (e.g., pH). nih.gov | Can be a cost-effective method for bulk impurity removal. |

Separation and Recovery of Scandium Iii from Sulfate Containing Media

Solvent Extraction Systems for Scandium(III) Separation

Solvent extraction is a widely employed hydrometallurgical technique for the separation and purification of metals. acs.org It relies on the differential distribution of a metal species between two immiscible liquid phases: an aqueous phase containing the metal ion and an organic phase composed of an extractant dissolved in a diluent. The choice of extractant is paramount for achieving high selectivity and efficiency.

The development of new extractants with high affinity and selectivity for scandium is a significant area of research, aiming to overcome the limitations of traditional extractants like organophosphorus acids, which can present challenges in stripping the extracted scandium. acs.org Recent studies have focused on the synthesis and application of amic acid extractants. acs.orgnih.govnih.govacs.orgunimelb.edu.auresearchgate.net

For instance, two novel amic acid extractants, N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) and N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF), have been designed and evaluated for the extraction of scandium(III) from sulfate (B86663) solutions. acs.orgnih.govnih.govacs.orgresearchgate.net Research has shown that these extractants can quantitatively extract scandium(III) at around pH 2. acs.org The introduction of a phenyl group in D2EHAF was found to enhance the extraction efficiency compared to D2EHAG. acs.org A key advantage of these amic acid extractants is the ease of stripping the scandium from the organic phase using a dilute sulfuric acid solution (e.g., 0.5 mol dm⁻³), which is a significant improvement over some commercial extractants. acs.orgnih.govacs.org

A comparative study of various extractants demonstrated the superior performance of D2EHAG and D2EHAF over commercial options like D2EHPA, Versatic 10, and TOPO for scandium recovery from sulfate media. acs.org

Understanding the mechanism of extraction is crucial for process optimization. For the amic acid extractants D2EHAG and D2EHAF, mechanistic studies, including slope analysis and Job's continuous variation method, have been conducted to determine the stoichiometry of the extracted complex. acs.org

It was determined that in sulfate media, scandium(III) exists predominantly as the anionic complex [Sc(SO₄)₂]⁻. The extraction process with D2EHAG and D2EHAF (represented as HR) involves the exchange of one hydrogen ion for each scandium ion. acs.org The extraction equilibrium can be described by the following equation:

Sc(SO₄)₂⁻(aq) + 1.5(HR)₂(org) ⇌ Sc(SO₄)R(HR)₂(org) + H⁺(aq) + SO₄²⁻(aq) acs.orgnih.govnih.govresearchgate.net

This indicates that one scandium ion complexes with three molecules of the extractant (which exists as a dimer in the organic phase). acs.org The equilibrium constants for this extraction process were determined to be 4.87 (mol dm⁻³)⁰.⁵ for D2EHAG and 9.99 (mol dm⁻³)⁰.⁵ for D2EHAF, highlighting the higher efficiency of D2EHAF. acs.orgnih.govnih.gov

Table 1: Extraction Data for Scandium(III) with Amic Acid Extractants

| Extractant | Optimal pH for Extraction | Stripping Agent | Extraction Equilibrium Constant (Kex) |

|---|---|---|---|

| D2EHAG | ~2 | 0.5 mol dm⁻³ H₂SO₄ | 4.87 (mol dm⁻³)⁰.⁵ |

This table summarizes the extraction conditions and equilibrium constants for the novel amic acid extractants D2EHAG and D2EHAF in a sulfate medium.

A critical challenge in scandium recovery is its separation from other metal ions that are commonly present in leachates, such as iron(III), aluminum(III), and other rare earth elements. acs.orgnih.govberkeley.eduhelsinki.firesearchgate.netresearchgate.netresearch.fi The novel amic acid extractants D2EHAG and D2EHAF have demonstrated high selectivity for scandium(III) over many common transition metal ions under acidic conditions (pH 0-3). acs.orgnih.govnih.gov

However, the thermodynamic separation of scandium(III) from iron(III) via solvent extraction with these extractants proves difficult. acs.orgnih.gov This is a common issue in scandium hydrometallurgy due to the similar chemical properties of Sc(III) and Fe(III). helsinki.firesearchgate.netresearch.fi While selective separation from ions like nickel(II), aluminum(III), cobalt(II), manganese(II), chromium(III), calcium(II), and magnesium(II) is efficient, alternative or modified strategies are needed for the Sc(III)/Fe(III) separation. acs.orgnih.govnih.govacs.org

Membrane-Based Separation Processes (e.g., Polymer Inclusion Membranes)

Polymer inclusion membranes (PIMs) are emerging as a promising and environmentally friendly alternative to solvent extraction. acs.orgnih.gov PIMs are composite materials where an extractant (carrier) and often a plasticizer are physically entrapped within a polymer matrix, typically cellulose triacetate (CTA) or polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP). acs.orgnih.govresearchgate.netnih.gov This configuration combines the processes of extraction and stripping into a single stage, reduces the consumption of organic solvents, and offers the potential for high selectivity. acs.orgnih.gov

The performance of a PIM is characterized by its transport kinetics, specifically the flux and permeability of the target ion across the membrane. nih.govmdpi.comnih.gov Studies on the transport of scandium(III) through PIMs containing the amic acid extractant D2EHAF have been conducted. acs.orgnih.gov

The initial flux for scandium(III) transport through a PIM composed of 30 wt% CTA, 40 wt% D2EHAF, and 30 wt% 2-nitrophenyl octyl ether (2NPOE) was measured to be 1.9 × 10⁻⁷ mol m⁻² s⁻¹. nih.govnih.govacs.orgresearchgate.net In competitive transport experiments, this flux was approximately twice as high as that for iron(III) (9.3 × 10⁻⁸ mol m⁻² s⁻¹), indicating a kinetic-based separation is possible. nih.govnih.govacs.orgresearchgate.net The rate-determining step in this PIM transport process is believed to be the diffusion of the scandium-carrier complex within the membrane. acs.org Membrane thickness is a critical parameter affecting transport kinetics; a thinner membrane generally leads to a higher transport flux. researchgate.net

The efficiency and selectivity of a PIM are highly dependent on its composition. The optimization of the membrane involves carefully selecting the base polymer, the carrier, and the plasticizer, as well as their relative proportions. nih.gov

For the separation of scandium(III) from sulfate media, a PIM with the composition of 30% CTA, 40% D2EHAF, and 30% 2NPOE has been shown to be effective. acs.orgnih.gov This membrane allowed for the quantitative and selective transport of scandium(III) from a feed solution at pH 3 to a 0.5 mol dm⁻³ sulfuric acid receiving solution. acs.orgnih.gov

In competitive transport studies using this optimized membrane, scandium(III) was quantitatively transported and thermodynamically separated from Ni(II), Al(III), Co(II), Mn(II), Cr(III), Ca(II), and Mg(II). acs.orgnih.govnih.govacs.org A partial kinetic separation from Fe(III) was also achieved, with recovery factors of 94% for Sc(III) and 32% for Fe(III) after 96 hours. acs.orgnih.gov The introduction of a phenyl group into the carrier molecule, as in D2EHAF, has also been shown to improve the stability of the PIM. researchgate.netelsevierpure.com

Table 2: Competitive Transport of Metal Ions through a D2EHAF-based PIM

| Metal Ion | Recovery Factor after 96h (%) |

|---|---|

| Scandium(III) | 94 |

| Iron(III) | 32 |

| Nickel(II) | Low |

| Aluminum(III) | Low |

| Cobalt(II) | Low |

| Manganese(II) | Low |

| Chromium(III) | Low |

| Calcium(II) | Low |

This table illustrates the selective transport of Scandium(III) and the partial kinetic separation from Iron(III) using an optimized Polymer Inclusion Membrane. The recovery for other listed metals was minimal.

Adsorption and Ion Exchange Technologies for Scandium(III) Recovery

Adsorption and ion exchange are powerful techniques for recovering scandium from dilute and impure solutions, such as those generated from leaching bauxite (B576324) residue or other secondary resources. researchgate.netmdpi.com These methods rely on the selective binding of scandium ions or their complexes to a solid-phase material, typically a synthetic resin.

Synthesis and Functionalization of Adsorbent Resins

The effectiveness of scandium recovery by adsorption is highly dependent on the nature of the adsorbent resin. researchgate.net Researchers have focused on synthesizing and functionalizing resins to enhance their selectivity and capacity for scandium.

Commonly, these resins consist of a polymeric backbone, such as polystyrene-divinylbenzene (St-DVB), which provides a stable and porous structure. mdpi.com This matrix is then functionalized with specific chemical groups that have a high affinity for scandium. Chelating resins with phosphonic acid functional groups, such as aminomethyl phosphonic (TP 260) and those with phosphonates, have shown particular promise for scandium recovery from sulfate media. mdpi.comtandfonline.comresearchgate.net For instance, the Puromet MTS9580 resin, which features phosphonic acid derivatives in a polystyrene–divinylbenzene matrix, exhibits high selectivity for scandium against common impurities like aluminum (Al(III)) and iron (Fe(III)). mdpi.com

Solvent-impregnated resins (SIRs) represent another important class of adsorbents. mdpi.comresearchgate.net These are prepared by physically loading a porous polymeric support (e.g., Amberlite XAD-7) with an organic extractant. mdpi.comresearchgate.net Extractants like bis(2,4,4-trimethylpentyl) phosphinic acid (the active component in Cyanex 272) have been successfully used in SIRs for scandium recovery. mdpi.comresearchgate.net While SIRs can effectively recover ions from very dilute solutions, they may have lower capacity and be susceptible to fouling. mdpi.com

The synthesis of these resins can also involve radiation grafting, where monomers like glycidyl methacrylate (GMA) are grafted onto a polymer fiber, followed by chemical modification to introduce functional groups. iaea.org For example, modifying GMA-grafted polyethylene fibers with ethylenediamine (EDA) has demonstrated good adsorption capacity for scandium ions from aqueous solutions. iaea.org

The choice of functional group is critical. Studies have shown that resins with phosphonic acid functional groups tend to have a higher adsorption capacity for scandium compared to those with iminodiacetate groups. researchgate.net The affinity series for some phosphinic ion exchangers has been reported as Sc(III) > Fe(III) > In(III) > Ga(III) > Al(III) > La(III), highlighting their selectivity for scandium. researchgate.net

Adsorption Kinetics, Isotherms, and Thermodynamics

To optimize the design of adsorption systems for scandium recovery, it is essential to understand the kinetics, equilibrium, and thermodynamic aspects of the adsorption process. ijcce.ac.ir

Adsorption Kinetics: The rate at which scandium is adsorbed onto a resin is a key factor. Kinetic data are often fitted to models to elucidate the adsorption mechanism. The pseudo-second-order kinetic model has been found to provide a satisfactory correlation for scandium adsorption on resins like Purolite C100Na and TRPO/SiO2-P, suggesting that the rate-limiting step may be chemisorption. ijcce.ac.irnih.gov In sulfuric acid media, adsorption equilibrium for scandium onto TRPO/SiO2-P resin was reached in approximately 2 hours. nih.gov

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of scandium in the solution and the amount adsorbed on the resin at a constant temperature. ijcce.ac.ir Several isotherm models are used to analyze experimental data, including the Langmuir, Freundlich, and Temkin models. mdpi.comijcce.ac.ir

The Langmuir model , which assumes monolayer adsorption onto a homogeneous surface, has been successfully applied to describe scandium adsorption on various resins, including Puromet MTS9580 and D201. researchgate.netmdpi.com For the Puromet MTS9580 resin, the maximum calculated capacity (Qm) was 8.576 mg/mL. mdpi.com

The Freundlich model , an empirical model that describes adsorption on heterogeneous surfaces, has also been shown to fit experimental data well for scandium adsorption. researchgate.netijcce.ac.ir

The Temkin isotherm assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. ijcce.ac.ir

The table below summarizes the isotherm parameters for scandium adsorption on the Puromet MTS9580 resin.

| Isotherm Model | Parameter | Value |

| Langmuir | Qm (mg/mL) | 8.576 |

| KL | 0.985 | |

| R² | 0.983 | |

| Freundlich | KF | 3.655 |

| n | 3.321 | |

| R² | 0.941 | |

| Temkin | A | 1.838 |

| b | 1.343 | |

| R² | 0.963 |

Table adapted from a study on Sc adsorption on MTS9580. mdpi.com

Thermodynamics: Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. For the adsorption of scandium on some resins, thermodynamic analysis indicates that the process can be spontaneous and endothermic. nih.gov However, for other systems, like scandium absorption on Purolite C100Na, the reaction is adversely affected by an increase in temperature. ijcce.ac.ir The presence of other ions, such as in binary systems, can decrease the adsorption capacity for scandium due to competition for active sites. ijcce.ac.ir

Selective Precipitation and Co-precipitation Methodologies

Selective precipitation is a crucial hydrometallurgical technique for separating and purifying scandium from leach solutions, often by carefully controlling the pH or by forming double salts. d-nb.inforesearchgate.net

pH-Controlled Precipitation of Scandium(III) Compounds

The solubility of scandium hydroxide (Sc(OH)₃) is highly dependent on pH. rsc.orginorganicventures.com Scandium begins to precipitate from solution at a pH between 2 for highly concentrated solutions and 4 for dilute solutions. inorganicventures.com This property allows for its separation from other metals that precipitate at different pH values.

In sulfate media, the controlled addition of a base, such as ammonium hydroxide (NH₄OH), can be used to selectively precipitate impurities like iron(III) while leaving scandium in the solution. d-nb.inforesearchgate.net Studies have shown that NH₄OH is an effective precipitating agent for removing Fe(III) with low scandium co-precipitation. d-nb.inforesearchgate.net A multi-stage precipitation process can be employed to maximize the removal of impurities. For instance, a two-step process can remove over 90% of the Fe(III). d-nb.inforesearchgate.net

Following the removal of major impurities, scandium can be precipitated from the purified solution. The addition of dibasic phosphate solutions, such as diammonium phosphate ((NH₄)₂HPO₄), has been shown to have a strong affinity for scandium, leading to the formation of scandium phosphate (ScPO₄) concentrates. d-nb.inforesearchgate.net This method has successfully produced concentrates containing over 50% ScPO₄. d-nb.inforesearchgate.net

The table below shows the effect of different precipitating agents on the removal of iron and the co-precipitation of scandium in a sulfate medium.

| Precipitating Agent | pH for 90% Fe Removal | Fe(III) Removal (%) | Sc Co-precipitation (%) |

| NH₄OH | 3.5 | 90 | 4 |

| NaOH | 3.4 | 95 | 22 |

| Limestone (CaCO₃) | 3.5 | 95 | 17 |

Table compiled from data on selective precipitation from synthetic leachates. d-nb.infosim2.be

It is important to note that the presence of sulfate ions can influence the precipitation behavior due to the formation of stable scandium-sulfate complexes. d-nb.inforesearchgate.net

Crystallization of Double Salts for Separation

Another effective method for purifying scandium from sulfate solutions is through the crystallization of double salts. researchgate.net This technique involves the addition of an alkali or ammonium salt to a scandium-containing sulfuric acid solution to precipitate a sparingly soluble double sulfate salt.

A common example is the precipitation of ammonium scandium sulfate. researchgate.net Depending on the concentration of the ammonium cation, scandium can be precipitated as either NH₄Sc(SO₄)₂ or (NH₄)₃Sc(SO₄)₃. researchgate.net Complete precipitation of NH₄Sc(SO₄)₂, which is a promising form for gravimetric analysis, can be achieved in 5-6 M sulfuric acid with the addition of 0.5 M ammonium ions. researchgate.net

This method is highly selective. Impurities that may co-precipitate, such as aluminum, iron, titanium, and zirconium, can be separated by redissolving the precipitate and recrystallizing the ammonium scandium sulfate under similar conditions. researchgate.net The recrystallized product, after calcination at 1000°C, can yield scandium oxide (Sc₂O₃) with a purity of 99%. researchgate.net

The solubility of these double salts is a key factor in the separation process. The solubility of NH₄Sc(SO₄)₂ and (NH₄)₃Sc(SO₄)₃ in water has been determined to be 9.02 and 12.89 g/L Sc₂O₃, respectively. researchgate.net Similarly, double sulfates with other alkali metals like cesium can be formed. researchgate.net Cesium scandium sulfate (CsSc(SO₄)₂) can be crystallized from aqueous solutions, and its solubility is influenced by the acidity of the solution. researchgate.net

Advanced Computational and Theoretical Investigations

Computational chemistry provides powerful tools to investigate the properties of scandium(III) sulfate (B86663) and related complexes at an atomic and electronic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights that complement experimental findings, elucidating complex structural and dynamic behaviors.

Catalytic Applications of Scandium Iii Species

Lewis Acid Catalysis in Organic Synthesis

The robust Lewis acidity and oxophilicity of the Sc³⁺ ion have led to significant advancements in the development of diverse organic reactions. chemrxiv.orgkfupm.edu.sa As a Lewis acid, scandium(III) can accept electron pairs, thereby activating substrates and facilitating a wide array of chemical transformations under mild conditions. scandium.org Its catalytic prowess has been demonstrated in numerous reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, Michael additions, and various cycloadditions. scandium.orgresearchgate.net

Scandium(III) catalysts are particularly effective in promoting the formation of carbon-carbon bonds, a fundamental process in organic synthesis. chemrxiv.orgresearchgate.net One of the most significant applications in this area is the catalysis of the Diels-Alder reaction, a powerful method for constructing six-membered rings with high stereoselectivity. researchgate.netnih.gov The Lewis acidic Sc³⁺ center coordinates to the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the [4+2] cycloaddition with a conjugated diene. mdpi.com The use of chiral scandium complexes has also enabled the development of enantioselective Diels-Alder reactions, producing optically active products. mdpi.comacs.org

| Reaction Type | Reactants | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Diels-Alder | Electron-rich siloxydiene and enamide | Sc(OTf)₃ with a chiral ligand | Resulted in the formation of the corresponding cycloadduct with good yield and diastereoselectivity. mdpi.com | mdpi.com |

| Inverse-electron-demand oxa-Diels-Alder | ortho-Quinone methides and symmetrical fulvenes | Chiral scandium complex from Sc(OTf)₃ and a chiral N,N′-dioxide ligand | Synthesized optically active chromane derivatives in high yields as nearly single diastereomers. mdpi.com | mdpi.com |

| Aza-Diels-Alder | 1,3-Butadiene and various aldimines | Sc(OTf)₃ with L-proline-derived N,N'-dioxides | Afforded 2,5-disubstituted dihydropyridinones with good yields and enantioselectivities. nih.gov | nih.gov |

Scandium(III) catalysts also play a crucial role in the synthesis and transformation of nitrogen-containing compounds. researchgate.net They have been successfully employed in multicomponent reactions to generate nitrogen heterocycles, which are valuable structures in medicinal chemistry. researchgate.net An exemplary application is the catalysis of transimination reactions, which involve the exchange of substituents between two different C=N bonds. acs.org

Sc(OTf)₃ has been shown to be a highly efficient catalyst for this exchange between various imines and amines in organic solvents, achieving turnover frequencies up to 3600 h⁻¹ and rate accelerations as high as 6 x 10⁵ compared to the uncatalyzed reaction. acs.org The catalytic activity is influenced by the basicity of the amines and imines involved, as these species can coordinate to the scandium ion. acs.org Furthermore, scandium(III) triflate catalyzes the direct synthesis of N-unprotected ketimines from ketones using bis(trimethylsilyl)amine as the nitrogen source, a method that shows broad functional group tolerance and scalability. organic-chemistry.orgacs.org

| Transformation | Reactants | Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Transimination | Imine 1 and an amine | Sc(OTf)₃ | Achieved rate accelerations up to 6 x 10⁵ and turnover frequencies up to 3600 h⁻¹. acs.org | acs.org |

| Direct Synthesis of N-Unprotected Ketimines | Ketones and bis(trimethylsilyl)amine | Sc(OTf)₃ | Efficient conversion to ketimines with high yields and broad functional group tolerance, applicable to one-pot syntheses. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |

| Multicomponent Reactions | Various aldehydes, amines, and dienophiles | Sc(OTf)₃ | Effective synthesis of nitrogen-containing heterocycles in aqueous environments. researchgate.net | researchgate.net |

Photocatalytic Roles of Scandium(III) in Redox Processes

Beyond its role as a Lewis acid in thermal reactions, the scandium(III) ion is emerging as a significant component in photoredox catalysis. researchgate.netresearchgate.net Initially considered "redox-inactive," recent studies have demonstrated that Sc(OTf)₃ can act as a sole photocatalyst under visible light irradiation. chemrxiv.orgkfupm.edu.saresearchgate.net This discovery opens new avenues for scandium catalysis, particularly in harnessing light energy to drive chemical reactions. researchgate.net

Groundbreaking research has shown that Sc(OTf)₃ can serve as a visible light photocatalyst for the direct and mild aerobic oxidative C-H functionalization of aromatic substrates. chemrxiv.orgresearchgate.net This includes reactions like the oxidation of benzylic positions and the direct cyanation of aromatic rings. kfupm.edu.saresearchgate.net This capability was previously overlooked due to the perception of Sc³⁺ as a redox-innocent ion. chemrxiv.orgresearchgate.net The process allows for challenging transformations to be achieved under environmentally benign conditions, using oxygen as the oxidant and visible light as the energy source. researchgate.net

| Reaction | Substrate | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Aerobic Benzylic Oxidation | Toluene and other alkyl arenes | Sc(OTf)₃, O₂, blue LED (400 nm) | Demonstrated the first use of Sc(OTf)₃ as a sole visible light photocatalyst for C-H functionalization. researchgate.net | researchgate.net |

| Direct Aromatic Cyanation | Aromatic substrates | Sc(OTf)₃, O₂, visible light | Achieved direct cyanation of the aromatic ring under mild, aerobic conditions. chemrxiv.orgkfupm.edu.saresearchgate.net | chemrxiv.orgkfupm.edu.saresearchgate.net |

| Oxidation of Benzyl Alcohols | Primary and secondary benzyl alcohols | Sc(OTf)₃, O₂, blue LED (400 nm) | Effectively catalyzed the oxidation of alcohols to the corresponding carbonyl compounds. researchgate.net | researchgate.net |

The photocatalytic activity of scandium(III) is closely linked to its ability to facilitate Single Electron Transfer (SET) processes. chemrxiv.orgkfupm.edu.sa The Sc³⁺ cation can participate in photoinduced reactions in two primary ways. First, it can coordinate to an organophotoredox catalyst, which significantly alters the catalyst's redox properties. researchgate.netresearchgate.net Second, it can form a scandium-superoxide anion complex (Sc³⁺-O₂•⁻) following an electron transfer from a light-absorbing compound to oxygen. chemrxiv.orgkfupm.edu.saresearchgate.net This latter pathway is an example of metal ion-coupled electron transfer (MCET), where the presence of the Sc³⁺ ion makes the electron transfer from a donor to oxygen thermodynamically favorable. researchgate.net These SET mechanisms are crucial for generating reactive radical intermediates that drive the subsequent bond-forming and functionalization steps. researchgate.netresearchgate.net

Compound Index

| Compound Name |

|---|

| Scandium(III) Sulfate (B86663) Octahydrate |

| Scandium(III) triflate |

| 1,3-Butadiene |

| bis(trimethylsilyl)amine |

| Toluene |

| Oxygen |

Applied Research in Materials Science and Environmental Technologies

Development of Scandium-Containing Catalytic Materials

The catalytic applications of scandium are extensive, and scandium(III) sulfate (B86663) octahydrate is a key starting component for the synthesis of these materials. It is used in catalysts for environmental protection and in the petroleum industry. attelements.comchemicalbook.comchemicalbook.comalibaba.com

Environmental Catalysis and Waste Treatment

In the realm of environmental catalysis, scandium-based materials are under investigation for their potential in treating various pollutants. While direct use of scandium(III) sulfate octahydrate is less common, it is a vital precursor for creating scandium-containing catalysts. attelements.com These catalysts are being explored for their efficacy in waste treatment processes, where the inclusion of scandium can significantly boost catalytic activity and stability.

Application in Petroleum Industry Catalysts

The petroleum industry utilizes scandium-containing catalysts, often derived from scandium(III) sulfate, for various refining processes. attelements.comalibaba.com The introduction of scandium into catalytic systems, such as zeolites, can enhance their performance in cracking and other hydrocarbon conversion reactions. This leads to the production of higher-quality fuels and other valuable chemical products.

Integration in Advanced Functional Materials

This compound is instrumental in the synthesis of a variety of advanced functional materials, including those with specific luminescent, optical, electronic, and ceramic properties. chemicalbook.comchemicalbook.com

Luminescent and Optical Materials

Scandium compounds are used in the production of phosphors and other luminescent materials. chemicalbook.comchemicalbook.com Scandium(III) sulfate can be a starting point for creating host materials that, when doped with other elements, exhibit useful optical properties. These materials have potential applications in advanced lighting and display technologies.

Electronic and Ceramic Materials

In the electronics and ceramics industries, scandium-derived materials are highly valued. chemicalbook.comchemicalbook.com Scandium oxide, which can be synthesized from scandium(III) sulfate, is used in the manufacturing of high-performance electronic components and specialty ceramics. alibaba.comalibaba.com For instance, scandium-stabilized zirconia is a key material in solid oxide fuel cells (SOFCs) due to its excellent ionic conductivity. mdpi.comresearchgate.netalibaba.com

Sustainable Resource Recovery and Circular Economy Implications

The scarcity and high demand for scandium have driven research into its recovery from secondary sources, a key aspect of the circular economy. mdpi.comresearchgate.net Industrial wastes, such as bauxite (B576324) residue (red mud) from alumina (B75360) production and waste from titanium dioxide production, are significant potential sources of scandium. mdpi.comresearchgate.netmdpi.comriotinto.com

Hydrometallurgical processes are being developed to extract scandium from these waste streams. mdpi.com These methods often involve leaching the waste material with acid to dissolve the metals, followed by separation and purification steps to isolate the scandium. mdpi.com This recovery and recycling of scandium from industrial byproducts not only provides a more sustainable source of this critical element but also helps to mitigate the environmental impact of waste disposal. mdpi.comresearchgate.netriotinto.comwur.nlekt.gr The recovered scandium, potentially in the form of scandium(III) sulfate, can then be re-integrated into the production of high-value materials, closing the loop in a circular economy model. researchgate.net

Scandium Extraction from Secondary Sources (e.g., Bauxite Residues)

Scandium, while not geologically rare, is sparsely distributed, making commercially viable primary deposits uncommon. mdpi.com This has shifted significant research focus towards its recovery from secondary sources, particularly industrial wastes where it is found in enriched concentrations. mdpi.com Bauxite residue, the primary byproduct of alumina production via the Bayer process, is a significant secondary source of scandium. bohrium.comnih.govmdpi.com The extraction of scandium from these materials is a critical step in the synthesis pathway for compounds like Scandium(III) Sulfate.

Hydrometallurgical processes, specifically acid leaching, are the predominant methods investigated for this purpose. nih.gov Sulfuric acid is a commonly used leaching agent due to its effectiveness in dissolving scandium from the complex mineral matrix of bauxite residue. mdpi.commdpi.com The process involves reacting the residue with a sulfuric acid solution, which converts the metal oxides within the residue into their respective sulfate salts, including scandium sulfate, which is soluble in the aqueous solution. researchgate.netamericanelements.com

Detailed research has been conducted to optimize the leaching conditions to maximize the recovery of scandium while minimizing the dissolution of less valuable elements like iron and aluminum. bohrium.comnih.gov One such study employed the Taguchi method to systematically investigate the influence of various parameters on extraction efficiency from bauxite residue originating from West Kalimantan, Indonesia. bohrium.com The key variables assessed were sulfuric acid concentration, leaching duration, temperature, and slurry density. bohrium.comnih.gov

The research found that under optimal conditions—a sulfuric acid concentration of 1.5 M, a leaching time of 1 hour, a temperature of 200°C, and a slurry density of 30% (w/w)—a scandium extraction rate of 90.97% was achieved. bohrium.comnih.gov However, this process also resulted in the co-extraction of 32.44% of iron and 75.23% of aluminum. bohrium.comnih.gov Statistical analysis revealed that the solid-to-liquid ratio (slurry density) was the most influential factor, contributing to 62% of the variation in scandium extraction. bohrium.comnih.gov

| Parameter | Optimal Value | Extraction Efficiency |

|---|---|---|

| H₂SO₄ Concentration | 1.5 M | Scandium: 90.97% Iron: 32.44% Aluminum: 75.23% |

| Leaching Duration | 1 hour | |

| Temperature | 200 °C | |

| Slurry Density | 30% (w/w) |

Another approach involves sulfation roasting, where bauxite residue is treated with concentrated sulfuric acid at high temperatures (up to 850°C). researchgate.net This process transforms metal oxides into sulfates, with scandium sulfate remaining stable at temperatures below 850°C, while the sulfates of iron and aluminum begin to decompose at lower temperatures (683°C and 716.6°C, respectively). researchgate.net This thermal decomposition difference allows for selective leaching, and under optimal roasting and subsequent water leaching conditions, approximately 90% of the scandium can be recovered. researchgate.net

Environmental and Economic Aspects of Extraction Processes

The recovery of scandium from secondary sources like bauxite residue presents both significant environmental advantages and considerable economic and technological challenges. mdpi.commdpi.com From an economic standpoint, the low concentration of scandium, even in enriched wastes, is a primary hurdle, often making recovery expensive. mdpi.commdpi.com The process economics are heavily influenced by the consumption of reagents, particularly sulfuric acid. mdpi.com

From an environmental perspective, the extraction of critical materials like scandium from industrial waste streams is highly desirable as it aligns with circular economy principles and reduces the need for disruptive primary mining. mdpi.comriotinto.com It effectively puts a waste product to valuable use. riotinto.com However, the extraction processes themselves pose environmental challenges. Key issues include:

Management of Fine Particles: Bauxite residue consists of very fine particles that can be difficult to handle and separate. mdpi.com

Silica (B1680970) Gel Formation: The acidic leaching of silicate-rich materials can lead to the formation of silica gel, which complicates solid-liquid separation and downstream processing. mdpi.com

Waste Liquor Management: Hydrometallurgical processes generate large volumes of acidic waste liquor containing various dissolved metals, which require treatment before discharge. nih.gov The use of certain chemicals, such as fluoride (B91410) for precipitation, can also introduce toxicity concerns if not managed properly. nih.gov

Emerging Research Avenues and Future Directions

Elucidating Complex Scandium(III) Solution Chemistry in Real-World Systems

The behavior of scandium(III) in aqueous solutions is intricate and fundamental to many of its applications. researchgate.net The trivalent scandium ion (Sc³⁺) is known to hydrolyze, forming various monomeric and oligomeric species depending on the pH. researchgate.net For instance, in addition to the hydrated scandium ion, species such as Sc(OH)²⁺, Sc(OH)₄⁻, and the polynuclear complex Sc₃(OH)₄⁵⁺ can exist in equilibrium. researchgate.net This complexity presents challenges in predicting and controlling the speciation of scandium in real-world systems, such as in hydrometallurgical processes or biological environments. scandium.org

Recent research has employed advanced analytical techniques to unravel these complexities. Raman spectroscopy, coupled with ab initio molecular orbital calculations, has been used to study the hydration of scandium(III) ions and the formation of complexes. researchgate.net These studies have provided insights into the structure and bonding of hydrated scandium clusters, such as [Sc(H₂O)₆]³⁺ and [Sc(H₂O)₇]³⁺, and have helped to refine our understanding of the Sc-O bond length. researchgate.net Furthermore, investigations into the interaction of scandium(III) with various ligands, such as chloride and sulfate (B86663), have revealed the formation of both weak and strong complexes, respectively, which influences its reactivity and separation behavior. researchgate.net

Future research in this area will likely focus on developing more sophisticated models to predict scandium speciation under a wider range of conditions, including in the presence of various organic and inorganic ligands commonly found in industrial process streams and natural waters. A deeper understanding of scandium's solution chemistry is crucial for optimizing extraction and purification processes, as well as for designing new functional materials and catalysts. scandium.orgnumberanalytics.com

Rational Design of Novel Scandium-Based Catalysts and Materials

Scandium compounds, particularly scandium(III) triflate (Sc(OTf)₃), have emerged as highly effective Lewis acid catalysts in a variety of organic transformations. researchgate.netscandium.orgscandium.org The unique properties of the Sc³⁺ ion, such as its small ionic radius and high charge density, contribute to its strong Lewis acidity and catalytic activity. researchgate.netwikipedia.org Researchers are actively engaged in the rational design of new scandium-based catalysts to achieve higher efficiency, selectivity, and broader applicability. researchgate.netalfachemic.com

One of the key areas of focus is the development of chiral scandium complexes for enantioselective catalysis. mdpi.com By incorporating chiral ligands, researchers have been successful in catalyzing a range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and cycloadditions, with high enantioselectivity. alfachemic.commdpi.com For example, scandium triflate in combination with chiral N,N'-dioxide ligands has been used for the enantioselective [3+3] annulation of aryl cyclopropyl (B3062369) ketones. mdpi.com

Beyond catalysis, the rational design of novel scandium-based materials is a burgeoning field. numberanalytics.com The incorporation of scandium into various materials can lead to enhanced properties. For instance, aluminum-scandium alloys are renowned for their exceptional strength-to-weight ratio, making them highly desirable for aerospace applications. hnrem.comaheadoftheherd.comaemree.comscandium.org Current research is exploring new compositions and processing techniques to further improve the performance of these alloys. scandium.org

The table below summarizes some of the key research findings in the rational design of scandium-based catalysts.

| Catalyst System | Reaction Type | Key Findings |

| Sc(OTf)₃ | Friedel-Crafts Acylations, Diels-Alder, Aldol, Michael Additions | High catalytic efficiency, often in aqueous systems. researchgate.net |

| Chiral Sc(OTf)₃-Pybox complexes | Asymmetric Domino Ring-Opening/Michael Reactions | Formation of functionalized tetrahydropyrans. mdpi.com |

| Chiral Sc(OTf)₃-N,N'-dioxide complexes | Asymmetric Michael Addition | Synthesis of functionalized chiral allenes. mdpi.com |

| Sc(OTf)₃ | Oxy-Michael Addition | Catalyzes the formation of o-methylene benzoquinone intermediates. alfachemic.com |

Future directions in this area include the development of heterogeneous scandium catalysts for easier separation and recycling, as well as the exploration of scandium's potential in emerging fields like metal-organic frameworks (MOFs) for applications in gas storage and separation. acs.org The continued development of computational tools will play a crucial role in the rational design of these advanced materials.

Advancements in High-Purity Scandium(III) Compound Production for Niche Applications

The growing demand for scandium in high-tech applications, such as solid oxide fuel cells (SOFCs), high-performance electronics, and aerospace alloys, necessitates the development of efficient and cost-effective methods for producing high-purity scandium compounds. hnrem.comscandium.orginvestingnews.comscandium.orgresearchgate.net Historically, the scarcity and high cost of scandium have limited its widespread use. innovationnewsnetwork.comamericanresources.orgmcgroup.co.uk

Current research is focused on improving existing extraction and purification techniques, as well as exploring novel sources of scandium. scandium.orgnumberanalytics.com Traditional methods like hydrometallurgical processes, solvent extraction, and ion exchange chromatography are being optimized for higher efficiency and reduced environmental impact. scandium.org For example, a patented method for producing high-purity scandium oxide involves a multi-step process of oxalation, firing, dissolution, and reprecipitation. google.com

A significant advancement is the recovery of scandium from industrial byproducts, such as the waste streams from titanium dioxide production. metaltechnews.commining.com.au This approach not only provides a new source of scandium but also addresses waste management challenges. Rio Tinto, for instance, has developed a process to extract high-purity scandium oxide from the tailings of its titanium dioxide operations in Quebec, Canada. americanresources.orgmetaltechnews.com

The table below highlights some of the recent advancements in the production of high-purity scandium compounds.

| Production Method | Source Material | Key Advancement |

| Multi-step oxalation and firing | Scandium-containing solution | Efficiently produces high-purity scandium oxide. google.com |

| Solvent Extraction | Acidic solutions | Scalable method for selective scandium extraction. scandium.org |

| Recovery from industrial waste | Titanium dioxide production waste streams | Establishes a new, significant source of scandium. metaltechnews.commining.com.au |

| Proton irradiation of natural vanadium | Vanadium foils | A novel route for producing the medical isotope ⁴⁷Sc with high purity. nih.gov |

Future research will likely focus on developing even more selective and sustainable extraction methods, potentially utilizing bio-leaching or advanced membrane technologies. The ability to produce high-purity scandium compounds at a lower cost will be a critical enabler for the broader adoption of scandium in a variety of niche and large-scale applications. mcgroup.co.uk

Interdisciplinary Studies on Scandium(III) Chemistry and Applications

The unique properties of scandium and its compounds are fostering a growing number of interdisciplinary studies that bridge chemistry with materials science, physics, and even biology. samaterials.comnumberanalytics.com This collaborative approach is essential for unlocking the full potential of this versatile element. numberanalytics.com

In materials science, the focus extends beyond aluminum-scandium alloys to include advanced ceramics, specialty glass, and electronic components. investingnews.comscandium.org Scandium oxide, for example, is used to create high-strength ceramics and to improve the properties of glass for high-performance lighting. investingnews.comscandium.org In electronics, scandium compounds are being investigated for their potential in semiconductors and as components in advanced electronic devices. hnrem.comscandium.orgstanfordmaterials.com

The intersection of scandium chemistry and energy technology is another vibrant area of research. Scandium-stabilized zirconia is a key material in solid oxide fuel cells (SOFCs), where it enhances ionic conductivity and improves cell efficiency and longevity. aemree.comresearchgate.neteresearch.com Researchers are also exploring the use of scandium in other energy-related applications, such as hydrogen storage and battery technology. numberanalytics.comstanfordmaterials.comscandium.org

Furthermore, the bioinorganic chemistry of scandium is an emerging field with potential applications in medicine. numberanalytics.com The radioactive isotope ⁴⁶Sc is used as a tracing agent in oil refineries, and other isotopes like ⁴⁴Sc and ⁴⁷Sc are being investigated for their potential in medical imaging and cancer therapy. wikipedia.orgnih.govnumberanalytics.com

The following table lists some of the interdisciplinary applications of scandium compounds.

| Field | Application | Key Scandium Compound/Material |

| Aerospace | Lightweight, high-strength alloys | Aluminum-Scandium Alloys hnrem.comaemree.comchemicalbook.com |

| Electronics | High-performance semiconductors, advanced devices | Scandium Oxide, Scandium Fluoride (B91410) hnrem.comscandium.orgstanfordmaterials.com |

| Energy | Solid Oxide Fuel Cells (SOFCs), Hydrogen Storage | Scandium-Stabilized Zirconia, Scandium-based MOFs aemree.comacs.orgresearchgate.neteresearch.com |

| Medicine | Medical imaging, Cancer therapy | Radioactive isotopes of Scandium (e.g., ⁴⁴Sc, ⁴⁷Sc) wikipedia.orgnih.govnumberanalytics.com |

| Lighting | High-intensity discharge lamps | Scandium Iodide aemree.cominvestingnews.com |

The future of scandium research will undoubtedly be characterized by increased collaboration across different scientific disciplines. This interdisciplinary approach will be crucial for translating fundamental chemical knowledge into innovative technologies that can address some of the world's most pressing challenges in areas such as clean energy, advanced materials, and healthcare. numberanalytics.cominnovationnewsnetwork.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.